3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
Beschreibung
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one (CAS: 1005563-76-7) is a quinazolinone derivative with a molecular formula of C₁₅H₁₅ClN₄OS and a molecular weight of 334.8 g/mol. It features a 2-mercaptoquinazolin-4(3H)-one core substituted at the N3 position with a 3-(4-chloro-3-methylpyrazol-1-yl)propyl chain. This compound is recognized as a versatile small-molecule scaffold for laboratory applications, particularly in medicinal chemistry and drug discovery . Its structural uniqueness lies in the combination of a sulfur-containing quinazolinone moiety and a pyrazole ring, which may influence electronic properties and binding interactions with biological targets. Notably, commercial availability of this compound has been discontinued, limiting its current use to synthetic pathways .
Eigenschaften
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-10-12(16)9-19(18-10)7-4-8-20-14(21)11-5-2-3-6-13(11)17-15(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJOLUGPPMBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.
Formation of the quinazolinone core: This step involves the cyclization of appropriate intermediates to form the quinazolinone structure.
Introduction of the mercapto group: The mercapto group can be introduced through thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Some key areas include:
- Anticancer Activity : Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation. The presence of the pyrazole ring may enhance this activity through specific enzyme inhibition or receptor modulation.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects, suggesting potential applications in treating bacterial infections.
Organic Synthesis
This compound serves as a valuable building block in synthetic chemistry, facilitating the creation of more complex organic molecules. Its unique functional groups allow for various transformations, including:
- Formation of New Heterocycles : The compound can undergo cyclization reactions to yield novel heterocyclic compounds, which are often biologically active.
- Functionalization Reactions : The presence of reactive sites enables further modifications, such as alkylation or acylation, leading to the development of new derivatives with enhanced properties.
Material Science
The unique properties of this compound may also find applications in material science:
- Development of Coatings : The compound's chemical stability and reactivity can be exploited in formulating protective coatings with specific functionalities.
- Nanomaterials : Research is ongoing into the use of such compounds in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Case Studies
Several studies highlight the applications and efficacy of 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Another research article explored the antimicrobial properties of similar pyrazole-containing compounds, indicating promising results against Gram-positive bacteria .
Wirkmechanismus
The mechanism of action of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives are widely studied for their diverse pharmacological activities. Below, we compare the target compound with structurally and functionally related analogs, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Structural Analogues with Aliphatic Thioethers
- 3-[3-(Diethylamino)propyl]-2-mercaptoquinazolin-4(3H)-one Substituents: Diethylaminopropyl chain at N3. Key Features: The tertiary amine enhances solubility and may modulate interactions with efflux pumps or enzymes. Activity: Similar aliphatic thioether derivatives (e.g., BG1189 and BG1190) demonstrated potent efflux pump inhibition in Gram-negative bacteria, enhancing chloramphenicol activity .
- 2-Mercapto-3-(3-morpholinopropyl)quinazolin-4(3H)-one Substituents: Morpholinopropyl group at N3. Activity: Morpholine-containing analogs are often explored for CNS targets due to improved blood-brain barrier penetration, though specific data for this compound are lacking .
Pyrazole-Containing Derivatives
- 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one (CAS: 110552-41-5) Substituents: Imidazole and methylpropyl chain at N3; chlorine at C4. Key Features: Imidazole vs. Activity: Chlorine at C6 may enhance electrophilic interactions, though biological data are unspecified .
Substituted Quinazolinones with Aromatic Moieties
- 2-(Benzylthio)quinazolin-4(3H)-ones
- Substituents : Aromatic benzylthio group at C2.
- Key Features : Bulky aromatic groups reduce conformational flexibility compared to aliphatic thioethers.
- Activity : Benzylthio derivatives exhibit weaker human carbonic anhydrase II (hCA II) inhibition (KI = 66.5–173.4 nM) compared to aliphatic thioethers like the target compound (KI = 6.4–14.2 nM) .
Functional Group Impact on Activity
Key SAR Insights
Aliphatic vs. Aromatic Thioethers : Aliphatic thioethers (e.g., target compound) show superior hCA II inhibition compared to benzylthio derivatives, likely due to reduced steric hindrance and optimized hydrophobic interactions .
Pyrazole vs.
Chlorine Substitution : The 4-chloro group on the pyrazole may enhance lipophilicity and membrane permeability, critical for cellular uptake .
Biologische Aktivität
The compound 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23ClN4OS
- Molecular Weight : 438.98 g/mol
- CAS Number : 951235-35-1
The biological activity of quinazolinone derivatives, including the target compound, can be attributed to their ability to interact with various biological targets, including enzymes and receptors. The mercapto group in the structure is particularly significant for its role in:
- Inhibition of Enzymatic Activity : Compounds like this have shown promise as inhibitors of carbonic anhydrases (CAs), which are important for various physiological processes and are implicated in diseases such as glaucoma and cancer .
Antitumor Activity
Research indicates that derivatives of quinazolinone exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain quinazolinone derivatives inhibited the growth of cancer cell lines, including HepG2 (liver cancer) and others. The IC50 values reported for similar compounds suggest promising cytotoxic effects .
Inhibition of Carbonic Anhydrases
The compound has been evaluated for its inhibitory effects on different isoforms of carbonic anhydrases:
- Selectivity : Studies show that certain derivatives can selectively inhibit hCA IX and hCA XII isoforms, which are associated with tumor progression and metastasis .
- Binding Affinity : Molecular docking studies have indicated strong binding affinities between the compound and the target enzymes, suggesting a mechanism through which it exerts its biological effects .
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | hCA IX | Nanomolar | Inhibitor |
| 3-amino-2-[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-4(3H)-quinazolinone | HepG2 | 67.8 | Cytotoxic |
| Quinazolinone Derivative A | Various CAs | Low µM range | Inhibitor |
Study 1: Antitumor Efficacy
A study published in the Egyptian Journal of Chemistry evaluated several quinazolinone derivatives against HepG2 cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity compared to unmodified compounds .
Study 2: Carbonic Anhydrase Inhibition
In another investigation, the activity of mercaptoquinazolinones against hCA isoforms was assessed. The findings revealed that certain derivatives exhibited potent inhibitory effects at nanomolar concentrations, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the quinazolinone core is functionalized via alkylation with a 4-chloro-3-methylpyrazole-propyl group. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and confirm completion . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity post-synthesis .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing between pyrazole and quinazolinone moieties) .
- HRMS : Validates molecular formula by matching experimental and theoretical mass-to-charge ratios .
- IR Spectroscopy : Identifies functional groups like thiol (-SH) and carbonyl (C=O) stretches .
Q. What are the solubility and stability profiles of this compound under various conditions?
Preliminary stability studies require testing in solvents (e.g., DMSO, ethanol) at different temperatures and pH levels. Stability is assessed via HPLC to detect degradation products. Storage recommendations include inert atmospheres and low temperatures to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to test:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution efficiency.
- Catalysts : Use phase-transfer catalysts for heterogeneous reactions.
- Temperature : Controlled heating (60–80°C) to accelerate cyclization while minimizing side reactions . Statistical tools like Design of Experiments (DoE) can identify optimal conditions .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Pyrazole substituents : Chlorine at position 4 enhances electrophilicity, potentially increasing target binding affinity. Methyl groups influence steric hindrance .
- Thiol vs. thioether : Replacing -SH with -S-alkyl groups may improve metabolic stability but reduce reactivity . Comparative bioassays (e.g., enzyme inhibition) and molecular docking (e.g., COX-2 binding) are used to evaluate modifications .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Docking validation : Cross-check docking results with crystallographic data (e.g., PDB structures) to refine force field parameters.
- Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability over time.
- Experimental counterscreens : Rule out off-target effects via selectivity assays against related enzymes .
Q. How can tautomerism in the quinazolinone core complicate spectral interpretation, and how is this addressed?
The thiol group and adjacent carbonyl can lead to keto-enol tautomerism, altering NMR chemical shifts. Strategies include:
- Deuterated solvent studies : Compare spectra in DMSO-d6 vs. CDCl3 to identify exchangeable protons.
- 2D NMR : Use HSQC and HMBC to resolve ambiguous correlations caused by tautomeric forms .
Q. What experimental designs are recommended for determining the mechanism of action via enzyme inhibition?
- Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
- Time-dependent studies : Assess pre-incubation effects to identify irreversible binding.
- Mutagenesis : Modify key residues in the enzyme active site (e.g., COX-2) to validate binding hypotheses .
Q. How can high-throughput screening (HTS) pipelines identify therapeutic targets for this compound?
Implement HTS using:
- Diverse assay panels : Test against kinase, protease, and oxidase libraries.
- Fluorescence-based readouts : Detect binding in real-time (e.g., FRET assays).
- Machine learning : Train models on HTS data to predict novel targets .
Q. What in silico methods predict metabolic pathways and toxicity risks?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate absorption, metabolism, and hepatotoxicity.
- CYP450 docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots.
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
